molecular formula C19H16BrN3O3 B11537321 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11537321
M. Wt: 414.3 g/mol
InChI Key: CGNZEBCECFZDRQ-SRZZPIQSSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. The compound can also interact with DNA, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide include:

The uniqueness of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16BrN3O3/c1-12-17(18(23-26-12)13-6-4-3-5-7-13)19(24)22-21-11-14-10-15(20)8-9-16(14)25-2/h3-11H,1-2H3,(H,22,24)/b21-11+

InChI Key

CGNZEBCECFZDRQ-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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